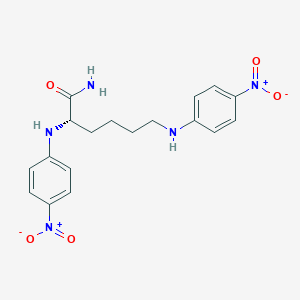
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features two 4-nitrophenyl groups attached to the lysinamide backbone, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate as a reagent, which reacts with L-lysine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The purification of the compound is typically done using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro compounds.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted lysinamide derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or modification of their activity. The compound may also interfere with cellular pathways by binding to receptors or other cellular components, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester: Similar in structure but with tert-butoxycarbonyl protecting groups.
N~2~,N~6~-Di-Boc-L-lysine 4-nitrophenyl ester: Another derivative with Boc protecting groups.
Uniqueness
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for studying specific interactions and reactions that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
917951-08-7 |
|---|---|
Molekularformel |
C18H21N5O5 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2S)-2,6-bis(4-nitroanilino)hexanamide |
InChI |
InChI=1S/C18H21N5O5/c19-18(24)17(21-14-6-10-16(11-7-14)23(27)28)3-1-2-12-20-13-4-8-15(9-5-13)22(25)26/h4-11,17,20-21H,1-3,12H2,(H2,19,24)/t17-/m0/s1 |
InChI-Schlüssel |
XRIHFWFWBWRSRV-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NCCCCC(C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14198294.png)
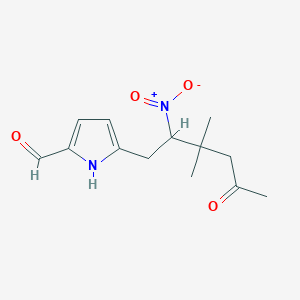
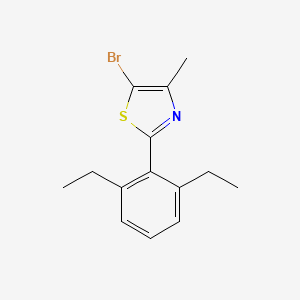
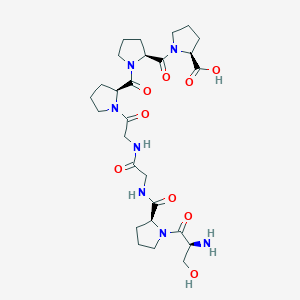
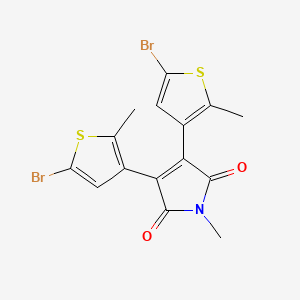
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
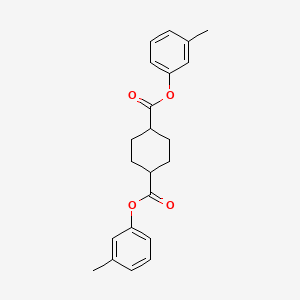
methanone](/img/structure/B14198310.png)
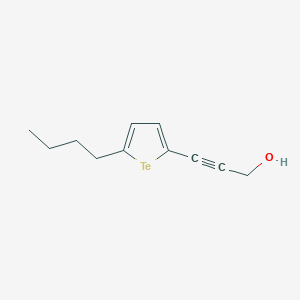

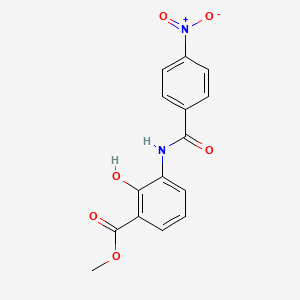
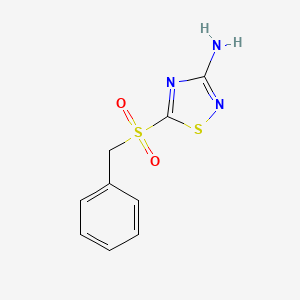
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
